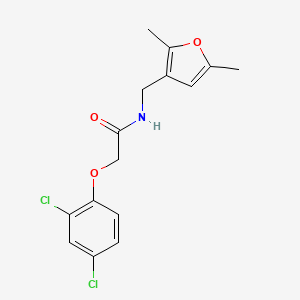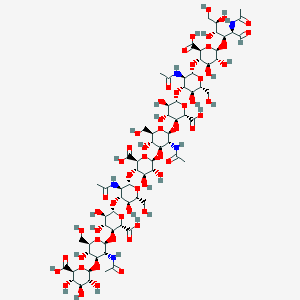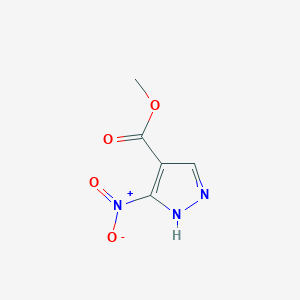![molecular formula C9H6F4O3 B2780561 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid CAS No. 1539967-37-7](/img/structure/B2780561.png)
2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid is a useful research compound. Its molecular formula is C9H6F4O3 and its molecular weight is 238.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Research into the environmental impact and degradation pathways of fluorinated compounds, including 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid, focuses on understanding their persistence and transformation in nature. Polyfluoroalkyl chemicals, due to their potential environmental persistence and toxic profiles, have been extensively studied. These studies aim to evaluate the biodegradability and environmental fate of such compounds, identifying microbial degradation as a key process in mitigating their impact. The research has highlighted the importance of investigating the degradation pathways of fluorinated chemicals to better understand their long-term environmental effects and potential for accumulation in ecosystems (Liu & Mejia Avendaño, 2013).
Fluorinated Alternatives and Risk Assessment
The transition to fluorinated alternatives has been studied with the aim of identifying compounds that minimize environmental and health risks associated with long-chain perfluoroalkyl substances. Research in this area assesses the safety, persistence, and bioaccumulation potential of fluorinated alternatives, including this compound. These studies are crucial for informing risk assessments and regulatory decisions, ensuring that replacements for hazardous chemicals do not pose similar or greater risks. This body of work contributes to the development of safer chemical practices and materials with reduced environmental footprints (Wang et al., 2013).
Advances in Fluoroalkylation Reactions
In the realm of synthetic chemistry, the study of fluoroalkylation reactions, including those involving this compound, has opened new avenues for the development of fluorinated compounds. These reactions are essential for incorporating fluorine atoms or fluorine-containing groups into organic molecules, significantly impacting their physical, chemical, and biological properties. Research in this area aims to develop environmentally benign and efficient methods for fluoroalkylation, contributing to advances in pharmaceuticals, agrochemicals, and materials science. The exploration of aqueous fluoroalkylation reactions represents a move towards greener chemical processes, reducing the environmental impact of chemical synthesis (Song et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid. For instance, the compound’s stability can be affected by temperature and humidity .
Propriétés
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-5(9(11,12)13)3-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGURHHSPSKXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780478.png)






![N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2780487.png)


![3-[1-(1H-Pyrazole-5-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780492.png)

![2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2780499.png)
![Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2780501.png)
